N-Acetyl-Anabasine

Description

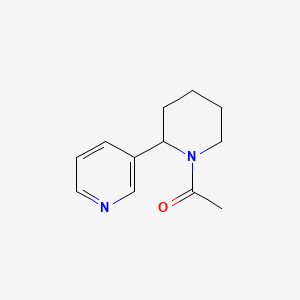

Structure

3D Structure

Properties

CAS No. |

91557-10-7 |

|---|---|

Molecular Formula |

C12H16N2O |

Molecular Weight |

204.27 g/mol |

IUPAC Name |

1-(2-pyridin-3-ylpiperidin-1-yl)ethanone |

InChI |

InChI=1S/C12H16N2O/c1-10(15)14-8-3-2-6-12(14)11-5-4-7-13-9-11/h4-5,7,9,12H,2-3,6,8H2,1H3 |

InChI Key |

DOBAEHHTUBAASS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1CCCCC1C2=CN=CC=C2 |

Origin of Product |

United States |

Occurrence and Biosynthesis of Anabasine and Its Metabolic Precursors

Natural Distribution of Anabasine (B190304) in Biological Systems

Anabasine, the precursor to N-Acetyl-Anabasine, is a pyridine (B92270) alkaloid found in various plant species. Its presence is most notable in the genus Nicotiana and the plant Anabasis aphylla, from which it was first isolated. wikipedia.orgacs.org

Anabasine is a known constituent of several Nicotiana species. While often considered a minor alkaloid compared to nicotine (B1678760), its concentration can be significant in certain species and under specific conditions. It is found in tree tobacco (Nicotiana glauca) and is also present in common tobacco (Nicotiana tabacum). nih.govwikipedia.orgresearchgate.net In fact, N. glauca is atypical within its genus as it predominantly accumulates anabasine rather than nicotine. nih.gov The alkaloid content in Nicotiana species can vary, with anabasine constituting a fraction of the total alkaloids. nih.gov

The alkaloid anabasine was first identified and isolated from the toxic plant Anabasis aphylla, a species native to Central Asia. wikipedia.orgacs.org This plant is a significant natural source of anabasine, and its name is derived from this species. wikipedia.org Anabasine has also been detected in other plant families, indicating a broader, though less concentrated, distribution in the plant kingdom. thegoodscentscompany.com In addition to Anabasis aphylla, other alkaloids such as anabaseine (B15009) and anabasamine (B132836) are also found in the plant. wikipedia.org

Table 1: Natural Sources of Anabasine

| Plant Species | Family | Common Name | Primary Alkaloids |

| Nicotiana glauca | Solanaceae | Tree Tobacco | Anabasine, Nicotine |

| Nicotiana tabacum | Solanaceae | Common Tobacco | Nicotine, Nornicotine (B190312), Anabasine |

| Anabasis aphylla | Amaranthaceae | - | Anabasine, Aphyllidine |

Presence in Nicotiana Species (e.g., N. glauca, N. tabacum)

Biogenetic Pathways Leading to Anabasine Formation

The biosynthesis of anabasine is a complex process involving the convergence of two distinct metabolic pathways to form its characteristic pyridine and piperidine (B6355638) rings. researchgate.netresearchgate.net

The piperidine ring of anabasine originates from the amino acid L-lysine. researchgate.netresearchgate.net The initial and critical step in this pathway is the decarboxylation of lysine (B10760008) to produce cadaverine (B124047). researchgate.netoup.com This reaction is catalyzed by the enzyme lysine decarboxylase (LDC). oup.comnih.gov Studies have shown that increasing LDC activity in transgenic tobacco roots leads to enhanced production of cadaverine and a subsequent increase in anabasine levels. oup.comnih.gov The cadaverine produced is then oxidized by a diamine oxidase, leading to the formation of 5-aminopentanal, which spontaneously cyclizes to form the Δ¹-piperideine ring. researchgate.netoup.com

The formation of anabasine involves the coupling of the Δ¹-piperideine ring, derived from lysine, with a pyridine ring derived from nicotinic acid. researchgate.netnih.gov This condensation reaction is a key step in the biosynthesis of several pyridine alkaloids. nih.gov The mechanism is believed to be similar to the final steps of nicotine biosynthesis, where an activated form of nicotinic acid couples with the heterocyclic ring precursor. researchgate.net

Several enzymes play crucial roles in the biosynthesis of anabasine. Lysine decarboxylase (LDC) initiates the formation of the piperidine ring. oup.com More recently, research has implicated Berberine Bridge Enzyme-like (BBL) proteins in the later stages of pyridine alkaloid biosynthesis, including that of anabasine. nih.govuniprot.orgnih.gov These enzymes are believed to catalyze a late oxidation step following the condensation of the pyridine and piperidine rings. nih.govuniprot.org Suppression of BBL gene expression in tobacco has been shown to inhibit the formation of anabasine. nih.gov Another enzyme, designated A622, has also been identified as essential for the synthesis of anabasine and other pyridine alkaloids in Nicotiana species. nih.govbiorxiv.org

Coupling of Piperidine and Pyridine Ring Fragments

Genetic and Molecular Regulation of Anabasine Biosynthesis

The biosynthesis of the piperidine alkaloid anabasine is a complex process influenced by a variety of genetic and molecular factors. The pathway primarily involves the precursor L-lysine, which undergoes a series of enzymatic reactions to form the characteristic piperidine ring of anabasine. This ring then condenses with a pyridine ring, derived from nicotinic acid, to form the final anabasine molecule. nih.govsinica.edu.tw The regulation of this pathway at the genetic level is crucial for determining the accumulation of anabasine in plants, such as those of the Nicotiana genus.

Impact of Gene Expression (e.g., Lysine Decarboxylase) on Alkaloid Accumulation

The expression of genes encoding key enzymes in the anabasine biosynthetic pathway has a direct impact on the quantity of alkaloid produced. A pivotal enzyme in this pathway is lysine decarboxylase (LDC), which catalyzes the initial step: the decarboxylation of L-lysine to form cadaverine. nih.govamazon.it The availability of cadaverine is often a rate-limiting factor in anabasine synthesis.

Research has demonstrated that the level of LDC activity is a significant determinant of anabasine accumulation. Studies involving the genetic modification of tobacco (Nicotiana tabacum) hairy root cultures have provided substantial evidence for this. For instance, the expression of a bacterial LDC gene in N. tabacum hairy roots led to a notable increase in both cadaverine and anabasine production. nih.gov

Further investigations have shown that the subcellular localization of the LDC enzyme is also critical. When a bacterial LDC gene was fused to a transit peptide coding sequence to target the enzyme to the plastids, a significant enhancement in LDC activity and a subsequent increase in cadaverine and anabasine levels were observed in transgenic N. tabacum hairy root cultures. nih.gov This suggests that lysine synthesis and its subsequent conversion to cadaverine may be primarily associated with plastids. nih.gov

In Nicotiana glauca, a species known for high anabasine content, silencing of the A622 gene, which is believed to be involved in the final condensation step of pyridine alkaloid synthesis, resulted in a significant decrease in anabasine levels in both leaves and hairy roots. reactome.orgcapes.gov.br Conversely, downregulation of genes in the competing nicotine biosynthetic pathway, such as those for putrescine N-methyltransferase (PMT) or N-methylputrescine oxidase (MPO), has been shown to lead to a compensatory increase in the accumulation of other pyridine alkaloids, including anabasine. reactome.orgnih.gov

The following table summarizes key research findings on the impact of gene expression on anabasine accumulation.

Table 1: Impact of Gene Expression on Anabasine Accumulation| Gene | Organism | Experimental Approach | Key Findings | Reference(s) |

|---|---|---|---|---|

| Bacterial Lysine Decarboxylase (LDC) | Nicotiana tabacum (hairy roots) | Overexpression | Increased production of cadaverine and anabasine. | nih.gov |

| Bacterial LDC with plastid targeting | Nicotiana tabacum (hairy roots) | Overexpression with transit peptide fusion | Significantly higher LDC activity and anabasine levels compared to non-targeted LDC. The best-performing line showed anabasine levels of 0.5% of dry mass. | nih.gov |

| Lupinus angustifolius Lysine/Ornithine Decarboxylase (La-L/ODC) | Nicotiana tabacum (hairy roots) | Overexpression and feeding with ¹⁵N-labeled lysine | Anabasine levels increased 13.5-fold compared to a 5.3-fold increase in the control line, indicating both LDC activity and substrate availability are crucial. | medchemexpress.comresearchgate.net |

| A622 | Nicotiana glauca | RNA interference (RNAi) | Significant reduction in anabasine levels in leaves and hairy roots. | reactome.orgcapes.gov.br |

Metabolic Engineering Approaches for Pathway Modulation

Metabolic engineering offers promising strategies for intentionally modifying the anabasine biosynthetic pathway to enhance its production. acs.org These approaches primarily focus on overcoming rate-limiting steps and directing metabolic flux towards the synthesis of anabasine.

A key strategy in the metabolic engineering of anabasine production is the overexpression of the gene encoding the rate-limiting enzyme, lysine decarboxylase (LDC). As detailed in the previous section, the introduction and expression of heterologous LDC genes, particularly from bacterial sources, have proven effective in increasing the pool of cadaverine, the direct precursor to the piperidine ring of anabasine. nih.gov

One of the successful approaches has been the transformation of tobacco root cultures with a bacterial LDC gene, which resulted in elevated levels of both cadaverine and anabasine. nih.gov The efficiency of this metabolic engineering strategy was further improved by targeting the LDC enzyme to the appropriate subcellular compartment. By fusing the bacterial LDC with a plastid-targeting signal peptide, researchers achieved higher enzyme activity and, consequently, a more substantial accumulation of anabasine. nih.gov This highlights the importance of not only gene expression levels but also the correct localization of the engineered enzyme within the plant cell's metabolic architecture. nih.gov

Another metabolic engineering approach involves the manipulation of competing alkaloid biosynthetic pathways. In many Nicotiana species, the biosynthesis of nicotine competes with that of anabasine for common precursors, such as derivatives of nicotinic acid. jcc.gr.jp By downregulating key genes in the nicotine pathway, such as putrescine N-methyltransferase (PMT) or N-methylputrescine oxidase (MPO), through techniques like RNA interference (RNAi), metabolic flux can be redirected towards the synthesis of other alkaloids, including anabasine. reactome.orgnih.gov This compensatory production demonstrates the plasticity of the alkaloid biosynthetic network and provides a valuable tool for modulating the alkaloid profile of the plant.

The table below presents a summary of metabolic engineering approaches for the modulation of the anabasine pathway.

Table 2: Metabolic Engineering Approaches for Anabasine Pathway Modulation| Strategy | Target Gene/Enzyme | Host Organism | Outcome | Reference(s) |

|---|---|---|---|---|

| Overexpression | Bacterial Lysine Decarboxylase (LDC) | Nicotiana tabacum (hairy roots) | Increased anabasine production. | nih.gov |

| Subcellular Targeting | Bacterial LDC fused to a plastid transit peptide | Nicotiana tabacum (hairy roots) | Enhanced LDC activity and higher anabasine accumulation compared to non-targeted overexpression. | nih.gov |

| Pathway Redirection | Downregulation of N-methylputrescine oxidase (MPO) via RNAi | Nicotiana tabacum (hairy roots) | Significant decrease in nicotine and a substantial increase in anabasine and anatabine. | nih.gov |

While significant progress has been made in understanding and engineering the biosynthesis of anabasine, the formation of this compound is likely a subsequent modification of the anabasine molecule. This would involve an acetylation step, where an acetyl group is transferred to the anabasine structure. The specific N-acetyltransferase enzymes responsible for this reaction in plants and the genes that encode them are not yet well-characterized in the available scientific literature.

Advanced Synthetic Methodologies for N Acetyl Anabasine and Analogs

General Strategies for N-Acylation of Anabasine (B190304)

N-acylation is a fundamental process for modifying the anabasine structure. This involves the introduction of an acyl group to the nitrogen atom of the piperidine (B6355638) ring, significantly altering the molecule's properties.

The classical approach to synthesizing N-acyl anabasine derivatives involves the reaction of anabasine with various acylating agents. mdpi.com This method has been foundational in the exploration of new, biologically active substances derived from natural compounds. mdpi.compreprints.org The acylation reaction is a versatile tool for creating a diverse library of anabasine amides. mdpi.com

A common procedure involves dissolving anabasine in a dry solvent, such as dichloromethane (B109758), followed by the addition of a base, typically triethylamine (B128534), and the corresponding acyl chloride. mdpi.com The reaction mixture is stirred at room temperature to facilitate the formation of the N-acyl derivative. mdpi.com This straightforward method allows for the synthesis of a wide array of N-acyl anabasine compounds by simply varying the acyl chloride used. mdpi.com

For the specific synthesis of N-Acetyl-Anabasine, acetyl chloride or acetic anhydride (B1165640) is used as the acylating agent. The reaction is typically carried out in an inert solvent like dichloromethane in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. mdpi.com

The oxidation of this compound can be selectively achieved at the nitrogen atom of the pyridine (B92270) ring using reagents like tert-butyl hydroperoxide (TBHP) in the presence of a molybdenum pentachloride (MoCl5) catalyst, or with meta-chloroperoxybenzoic acid (MCPBA). researchgate.net

Table 1: Reagents and Conditions for N-Acylation of Anabasine

| Acylating Agent | Solvent | Base | Catalyst | Product |

| Acetyl Chloride | Dichloromethane | Triethylamine | --- | This compound |

| Acetic Anhydride | Dichloromethane | Triethylamine | --- | This compound |

| 1,2-azole-3-carbonyl chlorides | Dichloromethane | Triethylamine | --- | N-(1,2-azole-3-carbonyl)anabasine |

| Adamantane-1-carbonyl chloride | Dichloromethane | Triethylamine | --- | N-(Adamantane-1-carbonyl)anabasine |

| Nicotinoyl chloride hydrochloride | Dichloromethane | Triethylamine | --- | N-Nicotinoyl-anabasine |

| Isonicotinoyl chloride hydrochloride | Dichloromethane | Triethylamine | --- | N-Isonicotinoyl-anabasine |

The yields of N-acylation reactions of anabasine can be quite satisfactory, generally ranging from 52% to 87%. mdpi.com However, factors such as the partial solubility of the product in water can lead to lower yields for certain derivatives, like those involving pyridine. mdpi.com To optimize yields, careful control of reaction conditions, such as temperature and reaction time, is crucial. The use of anhydrous solvents is also important to prevent hydrolysis of the acyl chloride. mdpi.com

Purification of the final product is essential to remove unreacted starting materials and byproducts. This is typically achieved through aqueous workup procedures, including washing with water and a sodium bicarbonate solution to remove excess acid and unreacted acylating agent. mdpi.com The organic layer is then dried and the solvent evaporated. mdpi.com Further purification can be achieved through chromatographic techniques. The purity of the final compound is often verified using methods like HPLC and spectroscopic analysis (NMR, IR, Mass Spectrometry). preprints.orgmdpi.com

Specific Reagents and Reaction Conditions for this compound Synthesis

Enantioselective Synthesis of Anabasine Precursors and Derivatives

The biological activity of anabasine and its derivatives is often dependent on their stereochemistry. Therefore, the development of enantioselective synthetic routes to produce specific stereoisomers is of significant interest.

Several asymmetric synthetic strategies have been developed to produce enantiomerically pure anabasine. One approach involves the use of a chiral auxiliary, such as (S)-methylprolinol, to guide the stereoselective reduction of a chiral endocyclic enehydrazide. sciforum.net This methodology facilitates the synthesis of S-(-)-Anabasine with a high level of enantioselectivity. sciforum.net

Enzymatic strategies are also emerging as powerful tools for asymmetric synthesis. nih.gov Biocatalysis can offer high chemo-, regio-, and stereoselectivity under mild reaction conditions. nih.gov For instance, enzymes can be used for the stereoselective functionalization of cyclic amines, which are precursors to anabasine. acs.org

Table 2: Asymmetric Synthesis Approaches for Anabasine

| Method | Key Step | Chiral Source | Outcome |

| Chiral Auxiliary | Asymmetric reduction of chiral endocyclic enenydrazides | (S)-methylprolinol | S-(-)-Anabasine |

| Chiral Ketimine Formation | Enantioselective C-alkylation and ring closure | Chiral pinanone | R-(+)- and S-(-)-Anabasine |

| Biocatalysis | Enzymatic carbene transfer | Engineered Cytochrome P450 | Enantioselective C-H functionalization of cyclic amines |

When derivatizing a chiral molecule like anabasine, it is crucial to control the stereochemistry of the reaction to either retain or invert the configuration at the stereocenter as desired. fiveable.me In the context of N-acylation, the reaction does not affect the configuration of the asymmetric center of anabasine. mdpi.com This is because the acylation occurs at the nitrogen atom, which is not a stereocenter, and the reaction conditions are typically not harsh enough to cause epimerization of the adjacent chiral carbon.

In nucleophilic substitution reactions, the stereochemical outcome depends on the mechanism. byjus.com A front-side attack results in retention of configuration, while a backside attack leads to inversion. byjus.comlibretexts.org For derivatizations that involve reactions at the chiral center, careful selection of the reaction pathway is necessary to ensure the desired stereoisomer is obtained. fiveable.me Derivatization with reagents like (+)-menthylchloroformate has been used to determine the absolute configuration of anabasine by creating diastereomers that can be separated and analyzed. ulb.ac.be

Asymmetric Synthetic Routes to Chiral Anabasine Scaffolds

Synthesis of Diverse N-Acyl Anabasine Derivatives

The synthesis of N-acyl anabasine derivatives is a key strategy for modifying the biological properties of the parent alkaloid, anabasine. This process involves the introduction of various acyl groups to the nitrogen atom of the piperidine ring, leading to a wide range of analogs with potentially enhanced or novel pharmacological activities.

The incorporation of heterocyclic fragments, such as 1,2-azoles and pyridine, into the anabasine structure can significantly influence its biological profile. mdpi.comnih.govresearchgate.net The synthesis of these derivatives is typically achieved through the acylation of anabasine with the corresponding heterocyclic carbonyl chlorides. mdpi.comresearchgate.netresearchcommons.org

A general method involves dissolving anabasine in a dry solvent like dichloromethane, followed by the addition of triethylamine and the appropriate acyl chloride. mdpi.comresearchcommons.org The reaction mixture is stirred at room temperature to facilitate the formation of the N-acyl anabasine derivative. mdpi.compreprints.org This approach has been successfully used to synthesize a variety of anabasine amides containing 1,2-azole and pyridine fragments, with yields ranging from 52% to 87%. mdpi.compreprints.org The lower yields observed for pyridine derivatives are attributed to their partial solubility in water. mdpi.compreprints.org

The introduction of these heterocyclic moieties is of interest due to their prevalence in many biologically active compounds and approved drugs. mdpi.comresearchcommons.org For instance, derivatives containing isoxazole (B147169) fragments have demonstrated notable antibacterial activity. mdpi.comnih.gov

Table 1: Examples of Synthesized N-Acyl Anabasine Derivatives with Heterocyclic Moieties

| Derivative | Heterocyclic Moiety | Synthetic Method | Reference |

| N-(1,2-azole-3-carbonyl)anabasine | 1,2-azole | Reaction with 1,2-azole-3-carbonyl chlorides in dichloromethane with triethylamine. mdpi.comresearchcommons.org | mdpi.comresearchgate.netresearchcommons.org |

| N-(pyridine-3-carbonyl)anabasine | Pyridine | Reaction with nicotinoyl chloride hydrochloride in dichloromethane with triethylamine. mdpi.com | mdpi.com |

| N-(pyridine-4-carbonyl)anabasine | Pyridine | Reaction with isonicotinoyl chloride hydrochloride in dichloromethane with triethylamine. mdpi.com | mdpi.com |

This table is interactive. Click on the headers to sort.

The incorporation of bulky and lipophilic groups, such as the adamantane (B196018) moiety, into the anabasine structure is another strategy to modify its pharmacological properties. mdpi.comresearchcommons.org The high lipophilicity and rigid structure of the adamantane radical can enhance the transport of the molecule through biological membranes. researchcommons.org

The synthesis of N-adamantoyl anabasine is achieved by reacting anabasine with adamantane-1-carbonyl chloride in the presence of triethylamine in dichloromethane. mdpi.comresearchcommons.org This reaction proceeds with good yields and has been shown to produce derivatives with significant antiviral activity. mdpi.comnih.gov

Table 2: Synthesis of N-Adamantoyl Anabasine

| Reactants | Solvent | Catalyst/Base | Product | Yield | Reference |

| Anabasine, Adamantane-1-carbonyl chloride | Dichloromethane | Triethylamine | N-(Adamantane-1-carbonyl)anabasine | Not specified, but generally satisfactory (52-87% for similar reactions) | mdpi.comresearchcommons.org |

This table is interactive. Click on the headers to sort.

The synthesis of N-aryloxyalkylanabasine derivatives serves as a method to create functional multi-block anabasine derivatives for use as pharmacological or biological probes. researchgate.net These derivatives are prepared by reacting anabasine hydrochloride with various aryloxyhaloalkanes in the presence of a base like potash in a solvent such as dimethylformamide (DMF). researchgate.net

This reaction typically occurs with retention of the chiral center at C-(2) of the piperidine ring. researchgate.net The aryloxy structural component is often derived from naturally occurring phenols. researchgate.net The reaction of anabasine with aryloxyalkylbromides in DMF at 60°C has been shown to produce the corresponding N-aryloxyalkylanabasine derivatives in yields ranging from 34% to 70%. researchgate.net For less reactive aryloxyalkylchlorides, the addition of sodium iodide can activate the reaction. researchgate.net These derivatives are valuable for studying the structure-activity relationships of anabasine and for developing new ligands for various receptors. researchgate.net

Synthesis of N-Acyl Anabasine Derivatives with Aliphatic and Alicyclic Fragments (e.g., adamantane)

Oxidation Studies of this compound

Oxidation reactions of this compound provide insights into its metabolism and can lead to the formation of new, potentially active compounds.

The oxidation of this compound can be selectively directed to the nitrogen atom of the pyridine ring. researchgate.netrusschembull.ru This is achieved using oxidizing agents such as the tert-butyl hydroperoxide (TBHP)–MoCl5 system or m-chloroperoxybenzoic acid (MCPBA). researchgate.netrusschembull.ru This selective oxidation is a key step in understanding the metabolic fate of this compound and in the synthesis of specific N-oxide derivatives. researchgate.netrusschembull.ru

The oxidation of the pyridine nitrogen in this compound leads to the formation of N-oxide metabolites. researchgate.netrusschembull.ru These N-oxides are important as they can exhibit their own biological activities or be intermediates in further metabolic transformations. hyphadiscovery.com The formation of N-oxide metabolites is a common pathway in the metabolism of many nitrogen-containing drugs. hyphadiscovery.com

Furthermore, pyridine N-oxides, including those derived from anabasine, can undergo rearrangement reactions. researchgate.netscispace.com For example, the reaction of anabasine pyridine N-oxides with acetic anhydride can lead to the formation of substituted 1H-3-pyridin-2-ones. researchgate.net Similarly, the thermal rearrangement of 1'-methylanabasine 1'-oxide results in the formation of a tetrahydro-oxazepine. rsc.org These rearrangements open up avenues for the synthesis of novel heterocyclic systems based on the anabasine scaffold.

Structural Elucidation and Characterization Techniques for N Acetyl Anabasine

Spectroscopic Characterization Methods

Spectroscopic techniques are fundamental in determining the structure of N-Acetyl-Anabasine by analyzing the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound.

¹H NMR: In the proton NMR spectrum of N-acyl derivatives of anabasine (B190304), the signals corresponding to the α-, β-, and γ-protons of the pyridine (B92270) ring are typically observed at chemical shifts ranging from 8.54–8.66 ppm, 8.46–8.52 ppm, and 7.22–7.49 ppm, respectively. The protons of the piperidine (B6355638) ring resonate in the upfield region, between 1.26 and 6.20 ppm. mdpi.com The acetyl group introduces a characteristic singlet for the methyl protons.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the acetyl group typically appears in the downfield region of the spectrum. The carbon atoms of the pyridine and piperidine rings exhibit distinct chemical shifts that aid in their assignment.

A study on N-acyl anabasine derivatives provided the following ¹H NMR data, which is illustrative of the expected chemical shifts. mdpi.com

| Proton Assignment | Chemical Shift (ppm) |

| Pyridine α-H | 8.54–8.66 |

| Pyridine β-H | 8.46–8.52 |

| Pyridine γ-H | 7.22–7.49 |

| Piperidine Protons | 1.26–6.20 |

This table is interactive. Click on the headers to sort the data.

Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of this compound. In MS, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. This information confirms the molecular formula and provides clues about the molecule's structure through analysis of its fragmentation. researchgate.netresearchgate.net High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the unambiguous determination of the elemental composition.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a particularly powerful technique for the analysis of anabasine and its derivatives in complex mixtures. nih.govplos.orgnih.govnih.gov This method combines the separation power of liquid chromatography with the specificity and sensitivity of tandem mass spectrometry.

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. researchgate.netresearchgate.net The absorption of infrared radiation corresponds to the vibrational frequencies of specific bonds within the molecule. Key characteristic absorption bands for this compound include:

A strong absorption band for the amide carbonyl (C=O) stretching vibration, typically found in the region of 1630-1680 cm⁻¹.

C-H stretching vibrations for the aromatic (pyridine) and aliphatic (piperidine) rings.

C-N stretching vibrations.

Pyridine ring vibrations.

The composition and structure of N-acylsubstituted thioureas derived from anabasine have been determined using IR spectroscopy, among other methods. researchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the this compound molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The pyridine ring in this compound is the primary chromophore responsible for its UV absorption. For comparison, the parent compound, (±)-Anabasine, exhibits a maximum absorption (λmax) at 259 nm. caymanchem.com The acetylation of the piperidine nitrogen can cause a slight shift in the λmax.

Infrared (IR) Spectroscopy

Crystallographic Analysis

Chromatographic Purity and Separation Techniques

The assessment of purity and the separation of this compound from related substances and complex matrices are critical for its characterization. Various chromatographic techniques are employed, each offering distinct advantages in terms of selectivity, sensitivity, and throughput. These methods are fundamental in both qualitative identification and quantitative analysis.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid, cost-effective, and versatile method for the preliminary assessment of this compound's purity and for monitoring the progress of chemical reactions. umich.eduscitechnol.com This technique operates on the principle of separating components of a mixture based on their differential partitioning between a stationary phase (a thin layer of adsorbent material on a flat plate) and a liquid mobile phase that moves up the plate via capillary action. umich.eduiitg.ac.in

In the context of this compound, a polar compound, a polar stationary phase like silica (B1680970) gel or alumina (B75360) is typically used. umich.edu The separation is influenced by the polarity of the analyte, the stationary phase, and the mobile phase. Since this compound is an acetylated derivative of anabasine, its polarity is expected to differ from the parent compound, allowing for their separation. A solvent system (mobile phase) is chosen to achieve differential migration rates for this compound and any potential impurities. scitechnol.com Less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf) value, while more polar compounds interact more strongly with the stationary phase and have lower Rf values. iitg.ac.in Visualization of the separated spots can be achieved under UV light, as the pyridine ring in the anabasine structure is UV-active, or by using chemical staining reagents that react with the compound to produce colored spots. scitechnol.com

Table 1: Illustrative TLC Parameters for this compound Analysis

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 pre-coated plates. umich.edu |

| Mobile Phase | A mixture of a non-polar and a polar solvent, such as Chloroform:Methanol (B129727) (e.g., 9:1 v/v). The ratio is optimized to achieve good separation. |

| Sample Application | The sample, dissolved in a volatile solvent like methanol or dichloromethane (B109758), is spotted onto the baseline of the TLC plate. umich.edu |

| Development | The plate is placed in a sealed chamber containing the mobile phase, which ascends the plate by capillary action. iitg.ac.in |

| Visualization | UV lamp (254 nm) for detecting UV-active spots or staining with Dragendorff's reagent for alkaloids. |

| Quantification | The Retention Factor (Rf) is calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front. |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the superior separation capability of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry. It is well-suited for the analysis of volatile and thermally stable compounds like this compound. The GC separates components of a mixture in a heated column, and the MS detector then ionizes the eluted components, separates the ions based on their mass-to-charge ratio (m/z), and provides a mass spectrum that serves as a molecular fingerprint.

For the analysis of this compound, the sample is first vaporized in a heated injector and then carried by an inert gas (mobile phase) through a capillary column. The column's inner surface is coated with a stationary phase that interacts differently with various components, leading to their separation based on boiling point and polarity. The acetylation of anabasine increases its molecular weight and can alter its volatility and retention time compared to the parent compound.

Upon exiting the column, the this compound molecule enters the mass spectrometer, where it is typically ionized by Electron Ionization (EI). This high-energy process causes the molecule to fragment in a predictable and reproducible pattern. The mass spectrum will show a molecular ion peak corresponding to the mass of this compound, along with characteristic fragment ion peaks that are used for definitive structural confirmation. For instance, fragmentation may occur at the acetyl group or within the piperidine ring structure. GC-MS has been successfully used for the analysis of related tobacco alkaloids like anabasine. researchgate.netkoreascience.kr

Table 2: Typical GC-MS Parameters for this compound Analysis

| Parameter | Description |

| GC Column | Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a non-polar or medium-polarity stationary phase like 5% phenyl-methylpolysiloxane. |

| Carrier Gas | Helium or Hydrogen at a constant flow rate. |

| Injector Temperature | Typically 250-280 °C to ensure complete vaporization. |

| Oven Program | A temperature gradient is used to separate compounds with different boiling points. For example, starting at 100°C, holding for 2 min, then ramping to 280°C at 10°C/min. |

| MS Interface Temp | 280-300 °C to prevent condensation of analytes. |

| Ionization Mode | Electron Ionization (EI) at 70 eV. |

| Mass Analyzer | Quadrupole or Ion Trap. chromatographyonline.comosti.gov |

| Scan Range | m/z 40-400 to cover the expected mass of the parent ion and its fragments. |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purity verification of a wide range of compounds, including those that are non-volatile or thermally labile, making it highly suitable for this compound. insights.bio The method separates components based on their interactions with a stationary phase packed in a column and a liquid mobile phase pumped through at high pressure. insights.bio

A common mode for analyzing this compound is Reversed-Phase HPLC (RP-HPLC). insights.bio In this setup, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is polar (e.g., a mixture of water and a more organic solvent like acetonitrile (B52724) or methanol). This compound, being moderately polar, will partition between the two phases. Its retention time will depend on the exact composition of the mobile phase; increasing the organic solvent content will decrease the retention time. Detection is often accomplished using a Diode-Array Detector (DAD) or a UV-Vis detector set at a wavelength where the pyridine chromophore of the molecule absorbs strongly (around 260 nm). HPLC methods have been developed for related compounds like anabasine and various N-acetylated molecules, demonstrating the technique's utility. thegoodscentscompany.comjrespharm.com

Table 3: Representative HPLC Method Parameters for this compound

| Parameter | Description |

| HPLC System | Quaternary pump, autosampler, column thermostat, and Diode-Array Detector (DAD). insights.bio |

| Column | Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). jrespharm.com |

| Mobile Phase | Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 20 mM ammonium (B1175870) acetate) and an organic modifier (e.g., acetonitrile or methanol). |

| Flow Rate | Typically 1.0 mL/min. jrespharm.com |

| Column Temperature | Maintained at a constant temperature (e.g., 30 °C) to ensure reproducible retention times. |

| Injection Volume | 10-20 µL. |

| Detection | DAD or UV detector at a wavelength of approximately 260 nm. |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

For the highly sensitive and selective analysis of this compound in complex matrices such as biological fluids or environmental samples, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the premier analytical technique. wardelab.commdpi.com It combines the separation power of HPLC with the analytical prowess of tandem mass spectrometry, which involves two stages of mass analysis. creative-proteomics.com This combination provides exceptional specificity and allows for quantification at very low concentration levels. wardelab.com

In an LC-MS/MS analysis, the sample is first separated using an HPLC system as described previously. The eluent from the column is directed into the mass spectrometer's ion source (commonly Electrospray Ionization, ESI), where this compound molecules are ionized, typically forming a protonated molecule [M+H]+.

In the first stage of mass spectrometry (MS1), the quadrupole mass analyzer selects this specific precursor ion. The selected ion is then passed into a collision cell, where it is fragmented by collision with an inert gas. In the second stage of mass spectrometry (MS2), a second mass analyzer separates these resulting fragment ions (product ions). This process of selecting a precursor ion and monitoring its specific product ions is known as Multiple Reaction Monitoring (MRM) and provides a very high degree of selectivity and sensitivity, minimizing interference from other components in the matrix. nih.gov This technique is routinely used for the detection of anabasine and other nicotine (B1678760) metabolites in urine. plos.orgnih.govcdc.gov

Table 4: Key Parameters for a Selective LC-MS/MS Method for this compound

| Parameter | Description |

| LC System | Ultra-High-Performance Liquid Chromatography (UHPLC) for fast and high-resolution separations. chromatographyonline.com |

| Column | C18 or HILIC (Hydrophilic Interaction Liquid Chromatography) column with smaller particle sizes (e.g., <2 µm). |

| Mobile Phase | Gradient elution with acetonitrile and water, often containing a modifier like formic acid or ammonium formate (B1220265) to improve ionization efficiency. |

| Ion Source | Electrospray Ionization (ESI) in positive ion mode. |

| Mass Spectrometer | Triple Quadrupole (QqQ) or Quadrupole-Time of Flight (Q-TOF). |

| Ionization Mode | Positive Electrospray Ionization (ESI+). |

| Precursor Ion (MS1) | The mass-to-charge ratio (m/z) of the protonated this compound molecule [M+H]+. |

| Product Ions (MS2) | Specific fragment ions generated in the collision cell that are characteristic of the this compound structure. |

| Analysis Mode | Multiple Reaction Monitoring (MRM) for targeted quantification. nih.gov |

Metabolism and Biotransformation of Anabasine and Its N Acetylated Forms

Metabolic Pathways of Anabasine (B190304) in Biological Systems

The biotransformation of anabasine in biological systems follows specific pathways that lead to the formation of various metabolites. These pathways are crucial for understanding the compound's residence time and potential biological activity.

A significant metabolic route for anabasine is N-oxidation, which results in the formation of N-hydroxyanabasine and anabasine-1(2)-nitrone. researchgate.net In vitro studies using liver homogenates from rats, rabbits, and guinea pigs have demonstrated the formation of these two metabolites. researchgate.netnih.gov The same metabolic transformation has also been observed in lung tissue homogenates, highlighting the role of both hepatic and pulmonary tissues in anabasine metabolism. researchgate.netresearchgate.net This pathway involves the enzymatic addition of an oxygen atom to the nitrogen of the piperidine (B6355638) ring.

Glucuronidation is a major phase II detoxification mechanism for many compounds, including tobacco alkaloids. aacrjournals.orgnih.gov This process involves the conjugation of glucuronic acid to the anabasine molecule, which increases its water solubility and facilitates its excretion in urine. While the glucuronidation of nicotine (B1678760) and its primary metabolite, cotinine, is well-documented, studies have also shown that anabasine undergoes this conjugation pathway. aacrjournals.orgfrontiersin.org Research indicates that a portion of anabasine is excreted as a glucuronide conjugate. frontiersin.org Specifically, studies on pooled smokers' urine have shown that approximately 20% of anabasine is excreted as a glucuronide. frontiersin.org This process is catalyzed by UDP-glucuronosyltransferases (UGTs), with UGT2B10 being a key enzyme in the N-glucuronidation of structurally similar tobacco-specific nitrosamines. nih.govnih.govresearchgate.net

Formation of N-Hydroxyanabasine and Anabasine-Nitrone

Enzymatic Activity in Anabasine Biotransformation

The metabolic conversion of anabasine is mediated by specific enzyme systems located primarily in the liver and lungs. Understanding the activity of these enzymes is essential for characterizing the rate and extent of anabasine metabolism.

In vitro experiments using tissue homogenates have been instrumental in elucidating the metabolic pathways of anabasine. Studies with liver homogenates from various species, including hamsters, mice, rats, and guinea pigs, have shown the metabolic conversion of anabasine. researchgate.net Fortified lung microsomal fractions have also been shown to produce similar metabolic products, indicating that the lung is a significant site for anabasine biotransformation. nih.gov These in vitro systems have allowed for the identification of key metabolites and the investigation of the enzymatic processes involved. researchgate.netresearchgate.net

The N-oxidation of anabasine is catalyzed by a class of enzymes known as flavin-containing monooxygenases (FMOs). annualreviews.org These enzymes are responsible for the oxygenation of various nitrogen-containing compounds. annualreviews.org While the specific FMO isoform responsible for anabasine N-oxidation has not been definitively identified, FMOs are known to catalyze the N-oxidation of other tobacco alkaloids like nicotine. nih.gov Cytochrome P450 (CYP) enzymes may also play a role, as they are involved in the metabolism of many xenobiotics, including other tobacco alkaloids. nih.gov

In Vitro Metabolism in Liver and Lung Homogenates

Comparison of Anabasine and N-Acetyl-Anabasine Metabolic Fates

Currently, there is a lack of specific research directly comparing the metabolic fates of anabasine and its N-acetylated form, this compound. The metabolism of anabasine is known to proceed through N-oxidation and glucuronidation. researchgate.netfrontiersin.org It is plausible that this compound would undergo different metabolic transformations. Acetylation of the piperidine nitrogen in this compound would likely prevent N-oxidation at that site, a key pathway for anabasine. The metabolic fate of this compound would likely involve other pathways, such as hydrolysis of the acetyl group to yield anabasine, which would then enter its known metabolic pathways. Alternatively, the acetylated form might undergo its own unique oxidative or conjugative reactions on the pyridine (B92270) or piperidine rings, though this remains speculative without direct experimental evidence.

Potential for this compound Hydrolysis or Further Derivatization

This compound, as an N-acetylated derivative of a piperidine alkaloid, possesses a chemical structure that may be susceptible to enzymatic hydrolysis. This reaction would involve the cleavage of the acetyl group to regenerate the parent compound, anabasine. Several families of enzymes, broadly classified as amidohydrolases, are known to catalyze such reactions. frontiersin.org

Enzymatic Hydrolysis:

While direct studies on the enzymatic hydrolysis of this compound are not extensively documented, the activity of certain enzymes on structurally related N-acetylated compounds provides a basis for potential metabolic pathways. Enzymes such as acylases and other amidohydrolases are responsible for the hydrolysis of N-acyl amino acids and other N-acetylated molecules in various organisms. frontiersin.orgnih.gov For instance, some amidohydrolases have been shown to act on N-acyl derivatives of proline, a cyclic amino acid with a structural resemblance to the piperidine ring of anabasine. nih.gov Furthermore, lipases have demonstrated the ability to catalyze the stereoselective hydrolysis of N-protected meso-2,6-disubstituted piperidines, indicating that the piperidine ring itself does not preclude enzymatic action. collectionscanada.gc.carsc.org

The enzymatic hydrolysis of N-acetylated compounds is a well-established metabolic process. For example, the enzymatic hydrolysis of N-acetyl-L-methionine is a reaction that can be monitored to determine enzyme kinetics. researchgate.net This suggests that if this compound reaches tissues containing appropriate amidohydrolases, it could be converted back to anabasine.

Further Derivatization:

In addition to hydrolysis, this compound could potentially undergo further metabolic modifications. Phase I reactions, such as oxidation, could still occur on the pyridine or piperidine rings, catalyzed by cytochrome P450 (CYP) enzymes. The N-acetylation may influence the regioselectivity of such oxidative reactions. Moreover, other phase II conjugation reactions, while less common on an already conjugated metabolite, cannot be entirely ruled out depending on the specific enzymatic environment.

Impact of N-Acetylation on Metabolic Stability and Pathway Entry

N-acetylation is a critical metabolic step that can significantly alter the biological and chemical properties of a xenobiotic, impacting its stability, activity, and subsequent metabolic routing. creative-proteomics.comnih.gov

Metabolic Stability:

The addition of an acetyl group generally increases the polarity and water solubility of a compound, which typically facilitates its excretion from the body. longdom.org This modification can shield the molecule from further extensive phase I metabolism, thereby increasing its metabolic stability against oxidative degradation. creative-proteomics.com For instance, in some pyrrolizidine (B1209537) alkaloids, acetylation has been observed to increase the rate of metabolic conversion, which may reflect increased lipophilicity or lower base strength in those specific cases. thieme-connect.com However, more commonly, acetylation is a detoxification pathway that leads to more readily excretable and less reactive metabolites. longdom.orgresearchgate.net The N-acetyl group can protect the amine from oxidation, a common reaction in the metabolism of alkaloids.

The stability of this compound would be a balance between its resistance to oxidative enzymes and its susceptibility to hydrolytic enzymes. If hydrolysis is slow, N-acetylation would lead to a longer persistence of the compound in its acetylated form, favoring its elimination.

Impact on Metabolic Pathway Entry:

N-acetylation serves as a key entry point into specific elimination pathways. As a phase II metabolite, this compound is primed for renal or biliary excretion. longdom.org The increased hydrophilicity imparted by the acetyl group makes it a more suitable substrate for transporters involved in urinary and biliary clearance.

This conjugation reaction effectively diverts the parent compound, anabasine, from other metabolic routes, such as extensive oxidation by CYP enzymes which could potentially lead to the formation of more reactive or toxic intermediates. Therefore, N-acetylation can be viewed as a detoxification pathway that channels the metabolism of anabasine towards a more stable and excretable form.

Table of Research Findings on Related Metabolic Processes

| Process | Enzyme Class/Family | Substrate Examples | Key Findings | Reference |

| N-Acetylation | N-Acetyltransferases (NATs) | Isoniazid, Procainamide, Sulfonamides | A major phase II metabolism pathway; increases polarity for excretion; can lead to active or inactive metabolites. longdom.orgcreative-proteomics.com | |

| Enzymatic Hydrolysis | Amidohydrolases, Acylases | N-acetyl-L-amino acids, N-acyl-L-proline | Catalyze the cleavage of N-acyl groups, regenerating the parent amine. frontiersin.orgnih.gov | |

| Enzymatic Hydrolysis | Lipases | N-carbobenzoxy-cis-2,6-diacetoxymethyl-piperidine | Capable of regioselective hydrolysis of acetylated piperidine derivatives. collectionscanada.gc.canih.gov | |

| Metabolic Stability | General Principle | Various Drugs and Xenobiotics | Acetylation can protect against proteolytic degradation and alter metabolic pathways, often leading to detoxification and excretion. longdom.orgcreative-proteomics.com |

Biological Activities and Mechanistic Investigations of N Acetyl Anabasine Analogs

Interaction with Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)

Nicotinic acetylcholine receptors are a family of ligand-gated ion channels that respond to the neurotransmitter acetylcholine and are crucial for various physiological processes in the central and peripheral nervous systems. wikipedia.org

Agonistic Properties of Anabasine (B190304) and its Derivatives on nAChRs

Anabasine, the parent compound of N-acetyl-anabasine, is a well-established agonist at various nAChRs. t3db.caebi.ac.uk It shares structural similarities with nicotine (B1678760), which accounts for its comparable pharmacological properties. researchgate.net Anabasine and its derivatives are known to have neurotropic action as nAChR agonists. researchgate.net Like nicotine, anabasine is a potent but generally unselective agonist at most nAChR subtypes, which can limit its therapeutic applications. nih.govmdpi.com However, this lack of selectivity has also made anabasine a valuable molecular probe for studying nAChRs. nih.gov

Anabaseine (B15009), a close structural analog of anabasine, is also a potent, non-selective nicotinic agonist. mdpi.com It has been a foundational compound for the development of more selective nAChR ligands. researchgate.net The agonistic activity of these compounds is critical for their effects on the nervous system. For instance, anabasine has been shown to be a full agonist at the α7 nAChR subtype. nih.gov

The agonistic properties of anabasine and its derivatives have been demonstrated in various experimental models. For example, they can stimulate nAChRs in both the central and peripheral nervous systems, leading to a range of physiological responses. wikipedia.org

Differential Receptor Subtype Selectivity of Anabasine Analogs

While anabasine itself is largely unselective, modifications to its structure have yielded analogs with significant selectivity for different nAChR subtypes. mdpi.com This is a key area of research, as subtype-selective agonists could offer more targeted therapeutic effects with fewer side effects.

Anabasine displays a roughly tenfold lower potency than nicotine for α4β2 nAChRs, but an approximately threefold higher potency at α7 nAChRs. researchgate.net It also binds with about fivefold less affinity to rat α4β2 nAChRs than to α7 nAChRs. nih.govresearchgate.net In contrast, anabaseine is a full agonist at the α7 receptor but only a very weak agonist at the α4β2 subtype. mdpi.com

The development of GTS-21 (DMXB-anabaseine), a synthetic derivative of anabaseine, is a prime example of achieving subtype selectivity. researchgate.net GTS-21 selectively activates α7 nAChRs and has been investigated for its potential in treating cognitive and inflammatory conditions. mdpi.comresearchgate.net Further research has led to the synthesis of other anabaseine derivatives with even greater potency and selectivity for the α7 nAChR. mdpi.com

Research has also explored modifications to the anabaseine pyridine (B92270) nucleus to achieve selectivity for the α3β4 nAChR subtype. nih.gov By replacing the pyridine ring with a 3-substituted benzene (B151609) ring, researchers developed analogs with high affinity for the α3β4 subtype and significant selectivity over the α4β2 subtype. nih.gov One such analog, 12 [6-(3-iodophenyl)-2,3,4,5-tetrahydropyridine], selectively activated the α3β4 nAChR while having minimal effect on α7 and α4β2 subtypes. nih.gov

The table below summarizes the receptor subtype selectivity of anabasine and some of its key analogs.

| Compound | α4β2 nAChR Activity | α7 nAChR Activity | α3β4 nAChR Activity |

| Anabasine | Partial agonist, lower affinity than nicotine nih.gov | Full agonist, higher potency than nicotine researchgate.netnih.gov | Weak partial agonist mdpi.com |

| Anabaseine | Very weak partial agonist mdpi.commdpi.com | Full agonist mdpi.com | Weak partial agonist mdpi.com |

| GTS-21 | Weak partial agonist | Selective partial agonist researchgate.net | Not specified |

| Analog 12 | No effect nih.gov | Negligible response nih.gov | Selective agonist nih.gov |

Modulation of Receptor Function by Structural Modifications (e.g., N-Acetylation)

Structural modifications, such as N-acetylation, can significantly modulate the function of nAChR ligands. While specific data on the direct N-acetylation of anabasine and its effect on receptor function is limited in the provided context, the principles of how such modifications alter ligand-receptor interactions are well-established.

The addition of chemical groups can alter a molecule's size, shape, and electronic properties, which in turn affects its binding affinity and efficacy at the receptor. For example, the benzylidene motif was identified as a key structural feature that distinguishes the α7-selective GTS-21 from its non-selective parent compound, anabaseine. researchgate.net This highlights how a specific structural modification can confer receptor subtype selectivity.

The process of acetylation, in a broader biological context, is a key mechanism for modulating the function of proteins, including receptors. nih.gov For instance, histone acetyltransferases (HATs) catalyze the acetylation of lysine (B10760008) residues, which can alter protein-DNA interactions and regulate gene transcription. nih.gov While this is a different context from the direct acetylation of a ligand, it illustrates the principle that acetylation is a powerful tool for functional modulation in biological systems.

In the case of nAChRs, the binding of an agonist initiates a conformational change in the receptor, leading to the opening of the ion channel. wikipedia.org The specific chemical interactions between the ligand and the amino acid residues in the receptor's binding site are critical for this process. nih.gov Any structural modification to the ligand, such as N-acetylation, would likely alter these interactions and thus modulate the receptor's response.

Cholinergic System Modulation

The cholinergic system, which utilizes acetylcholine as its primary neurotransmitter, is a key target for anabasine and its derivatives. Their effects extend beyond direct receptor agonism to include the modulation of other components of this system.

Inhibition of Acetylcholinesterase by Anabasine and Derivatives

Anabasine and some of its derivatives have been shown to possess acetylcholinesterase (AChE) inhibitory activity. t3db.canih.gov AChE is the enzyme responsible for breaking down acetylcholine in the synaptic cleft, thereby terminating its action. wikipedia.org Inhibition of AChE leads to an increase in the concentration and duration of action of acetylcholine, which can have significant physiological effects. wikipedia.org

Anabasine itself exhibits moderate inhibitory activity against AChE, with reported I50 values in the range of 87-480 μM. capes.gov.brnih.gov This inhibitory action is considered a secondary pharmacological property of anabasine, in addition to its primary role as a nAChR agonist. researchgate.net The N-methyl determinant of the pyrrolidine (B122466) ring, a structural feature common to anabasine and other compounds studied, may be important for binding to AChE. nih.gov

The table below presents the reported AChE inhibitory activity for anabasine.

| Compound | IC50 Value (µM) |

| Anabasine | 87 - 480 capes.gov.brnih.gov |

Effects on Catecholamine Secretion via Cholinergic Receptors

Anabasine can influence the release of catecholamines, such as adrenaline and noradrenaline, from the adrenal medulla through its action on cholinergic receptors. jcc.gr.jp The perfusion of anabasine into the rat adrenal gland has been shown to cause a dose-dependent increase in catecholamine secretion. jcc.gr.jp This effect is believed to be mediated by the activation of both nicotinic and muscarinic acetylcholine receptors located on the adrenomedullary chromaffin cells. jcc.gr.jp

The anabasine-induced secretion of catecholamines is a calcium-dependent process. jcc.gr.jp The activation of cholinergic receptors leads to an influx of calcium into the chromaffin cells, which triggers the release of catecholamines. jcc.gr.jp Studies have shown that this effect can be diminished by pretreating with a selective neuronal nicotinic receptor antagonist (chlorisondamine) and a muscarinic receptor antagonist (atropine). jcc.gr.jp

While anabasine is effective at stimulating catecholamine release, it appears to be less potent than nicotine in this regard. jcc.gr.jp Repeated administration of anabasine can lead to tachyphylaxis, a rapid decrease in the secretory response. jcc.gr.jp

Other Receptor Interactions

N-Alkylated Anabasine Derivatives as Ligands for Dopamine (B1211576) D3 Receptors

The dopamine D3 receptor (D3R) is a member of the G-protein coupled receptor family and is primarily located in the limbic areas of the brain. mdpi.comfrontiersin.org Its involvement in a range of neurological and psychiatric disorders has made it a significant target for therapeutic drug design. mdpi.comfrontiersin.org While many ligands have been developed, achieving selectivity for the D3R over the closely related D2R has been a persistent challenge due to high structural similarity. frontiersin.orgcuny.edu

Research into N-alkylated anabasine derivatives has explored their potential as D3R ligands. Studies have shown that certain minor tobacco alkaloids, including S(-)-N-methylanabasine, can stimulate the release of dopamine from rat striatal slices. nih.gov This activity suggests an interaction with the dopaminergic system, though the specific affinity for D3 receptors was not fully elucidated in this context.

Further research has focused on designing novel compounds that incorporate structural features known to confer D3R selectivity. For instance, a series of analogues with a 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol (B1597929) unit as the arylamine "head" group displayed strong affinity for the D3R with good selectivity. cuny.edu Docking studies of these compounds into D3R crystal structures revealed that the arylamine portion orients within the orthosteric binding pocket, while the "tail" of the molecule occupies a secondary binding pocket. cuny.edu This binding mode, stabilized by hydrogen bonds, is thought to contribute to the observed D3R affinity and selectivity. cuny.edu

While direct studies on N-alkylated anabasine derivatives as selective D3R ligands are not extensively detailed in the provided results, the known dopaminergic activity of related alkaloids and the structure-activity relationships established for other D3R ligands provide a foundation for future investigations in this area. cuny.edunih.gov

Antimicrobial and Antiviral Properties of N-Acyl Anabasine Derivatives

A series of N-acyl derivatives of anabasine have been synthesized and evaluated for their biological activities, including antimicrobial and antiviral effects. preprints.orgmdpi.comnih.gov These studies aim to discover new medicinal agents based on natural products. nih.govresearchgate.net

Evaluation of Antibacterial Activity (e.g., against Staphylococcus aureus)

The antibacterial properties of N-acyl anabasine derivatives have been tested against various bacterial strains, with a notable focus on Staphylococcus aureus. preprints.orgnih.gov The manifestation and degree of antibacterial activity were found to be dependent on the specific chemical structure of the derivative and the type of microorganism. preprints.orgnih.gov

In one study, several N-acyl anabasine derivatives demonstrated significant activity against S. aureus. preprints.org For instance, derivatives with adamantane (B196018) and isothiazole (B42339) fragments (1a, f) and those with an isoxazole (B147169) fragment (1b, c) showed pronounced activity, with inhibition zones comparable to the antibiotic gentamicin. preprints.org The methyliodides of the isoxazole derivatives (2b-d) also exhibited strong antibacterial effects. preprints.org

The minimum inhibitory concentration (MIC) values further highlighted the potency of these compounds. Derivatives with an isoxazole fragment (2b, c) were particularly active against S. aureus, with MIC values of 1.3 µM, which is more potent than the reference drug ceftriaxone (B1232239) (11 µM). preprints.org Other derivatives, such as 1a-c, f, and 2d, also showed low MIC values ranging from 11.5 to 19.1 µM. preprints.orgresearchgate.net However, not all derivatives were effective; for example, anabasine methyliodide (2a) showed no sensitivity to S. aureus. preprints.orgnih.gov One study also reported moderate antibacterial activity for an N-(anabasino-1-thiocarbonyl)furan-2-carboxamide derivative. researchgate.net

**Table 1: Antibacterial Activity of N-Acyl Anabasine Derivatives against *Staphylococcus aureus***

| Compound | Inhibition Zone (mm) | MIC (µM) |

| 1a | 21 | 18.1 |

| 1b | - | 18.6 |

| 1c | - | 17.8 |

| 1f | - | 19.1 |

| 2a | Not sensitive | - |

| 2b | - | 1.3 |

| 2c | - | 1.3 |

| 2d | - | 11.4 |

| Gentamicin | 20-24 | - |

| Ceftriaxone | - | 11 |

Assessment of Antifungal Activity (e.g., against Candida albicans)

The antifungal activity of N-acyl anabasine derivatives has been evaluated, particularly against the yeast-like fungus Candida albicans. preprints.orgnih.gov The results indicate that the antifungal effects are generally modest.

In a study of various N-acyl anabasine derivatives, only minor antifungal activity was observed for two compounds. preprints.orgnih.gov Specifically, substance 1c showed activity at a concentration of 144.0 µM, and compound 3d (a cytisine (B100878) derivative, included for context from the study) was active at 90.7 µM. preprints.orgresearchgate.net The majority of the tested anabasine derivatives did not exhibit significant action against C. albicans. preprints.orgnih.gov

Investigation of Antiviral Effects

Several N-acyl anabasine derivatives have been screened for their antiviral activity. preprints.orgmdpi.comnih.gov The research suggests that the nature of the acyl group plays a crucial role in determining the antiviral potential.

Among the synthesized compounds, those containing an adamantane fragment demonstrated the most significant antiviral effects. preprints.orgmdpi.comresearchgate.net In fact, the adamantane derivatives of anabasine showed pronounced antiviral properties that were reported to surpass those of the commercial antiviral drugs Tamiflu and Remantadine in activity. researchcommons.org This highlights the potential of these specific derivatives as promising candidates for further pharmacological investigation. mdpi.comresearchgate.net

Structure-Activity Relationships for Antimicrobial Efficacy

The antimicrobial efficacy of N-acyl anabasine derivatives is closely linked to their chemical structures. preprints.orgnih.gov Analysis of the structure-activity relationships (SAR) reveals several key trends.

For antibacterial activity against S. aureus, the presence of isoxazole fragments in the N-acyl moiety appears to be highly favorable. preprints.orgmdpi.comresearchgate.net This is particularly true for the quaternized derivatives (methyliodides), which in some cases showed increased antibacterial activity compared to their non-quaternized precursors. preprints.orgnih.govresearchgate.net For example, compounds 2b and 2c, which are methyliodides of isoxazole derivatives, were the most active against S. aureus. nih.gov

However, this trend of quaternization enhancing activity is not universal. In the case of the adamantane derivative 1a, which showed a pronounced antibacterial effect, its corresponding methyliodide 2a was inactive against S. aureus. preprints.orgnih.govresearchgate.net This suggests that the effect of quaternization is dependent on the nature of the acyl group.

Regarding the spectrum of activity, the derivatives showed varied effectiveness against different bacteria. For instance, the anabasine derivative with a 5-phenylisoxazole (B86612) fragment (1b) was moderately active against Escherichia coli but not Bacillus subtilis, while the opposite was true for the derivative with a 4-tolyl substituent (1c). preprints.orgmdpi.com

For antiviral activity, the presence of an adamantane fragment was clearly identified as the key structural feature for high efficacy. preprints.orgmdpi.comresearchgate.netresearchcommons.org

Potential as Analgesic Agents

The investigation into the therapeutic potential of this compound and its analogs has revealed promising activity in the realm of pain management. Research indicates that these compounds may offer analgesic effects through their interaction with the nervous system, highlighting a non-opioid pathway for pain relief.

Analgesic Effects of Anabasine Derivatives in Animal Models

The analgesic properties of several N-acyl derivatives of anabasine have been evaluated using the acetic acid-induced writhing test in murine models. This test, which induces visceral inflammatory pain, is a standard method for screening potential analgesic compounds. mdpi.com In these studies, various anabasine derivatives were administered to mice prior to the injection of acetic acid, and the subsequent reduction in the number of "writhes" (a characteristic stretching and constricting response to pain) was measured. mdpi.com

A significant number of the tested anabasine derivatives demonstrated notable analgesic activity. mdpi.comnih.gov When administered at a dose of 25 mg/kg, the majority of these compounds significantly diminished the pain response in the animals. mdpi.comnih.gov The analgesic efficacy was quantified as the percentage reduction in writhing compared to a control group. For instance, certain derivatives with isoxazole and adamantane fragments showed a reduction in acetic acid-induced writhing by percentages ranging from 42.4% to 49.0%. mdpi.comnih.gov These findings underscore the potential of N-acyl anabasine derivatives as effective analgesic agents. mdpi.com

The table below presents the analgesic activity of selected N-acyl anabasine derivatives in the "vinegar cramps" test in mice. mdpi.com

Analgesic Activity of N-Acyl Anabasine Derivatives

| Compound | Percentage Reduction in Acetic Writhing (%) |

|---|---|

| 1a | 42.4 |

| 1b | 42.9 |

| 1d | 49.0 |

| 2a | 44.1 |

| 2b | 46.6 |

| 2c | 45.2 |

| 2d | 44.9 |

| 2e | 44.2 |

Data sourced from studies on outbred white mice, with compounds administered 1 hour before the irritating stimulus. mdpi.com

Mechanistic Basis of Analgesic Action

The analgesic effects of anabasine derivatives are primarily attributed to their interaction with neuronal nicotinic acetylcholine receptors (nAChRs). nih.govjci.org These receptors are ligand-gated ion channels found throughout the central and peripheral nervous systems and are involved in complex physiological processes, including pain signaling. nih.govuchicago.edu Anabasine and its analogs act as agonists at these receptors, meaning they bind to and activate them, mimicking the effect of the endogenous neurotransmitter, acetylcholine. sigmaaldrich.com

The two main nAChR subtypes implicated in the analgesic action of these compounds are the α4β2 and α7 subtypes. nih.govresearchgate.net

Activation of α4β2 nAChRs: The α4β2 receptor subtype is widely expressed in the brain. researchgate.net The analgesic effects of α4β2-selective agonists are believed to be mediated through supraspinal mechanisms, particularly within the brainstem's rostral ventromedial medulla (RVM). nih.govuchicago.edu Activation of α4β2 nAChRs in the RVM is thought to enhance descending inhibitory pain pathways, which in turn suppress the transmission of pain signals in the spinal cord. nih.govuchicago.edu

Activation of α7 nAChRs: The α7 nAChR subtype is found on both neurons and non-neuronal cells, including immune cells like macrophages and glial cells such as microglia and astrocytes. mdpi.comnih.gov The analgesic properties of compounds acting on α7 nAChRs are strongly linked to the "cholinergic anti-inflammatory pathway". mdpi.commdpi.com Activation of α7 nAChRs on immune and glial cells inhibits the production and release of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and various interleukins (e.g., IL-1β). mdpi.comnih.gov This anti-inflammatory action can reduce pain, particularly in conditions with an inflammatory component. nih.gov The mechanism involves the activation of intracellular signaling cascades, including the Janus kinase 2 (JAK2)-signal transducer and activator of transcription 3 (STAT3) pathway, which ultimately modulates the expression of inflammatory genes. mdpi.commdpi.com For example, activation of α7 nAChRs in microglia has been shown to decrease the release of dynorphin (B1627789) A, a peptide that can contribute to neuropathic pain. nih.gov

Therefore, the analgesic potential of this compound analogs stems from a dual mechanism: direct modulation of pain transmission in the central nervous system via α4β2 nAChRs and suppression of inflammation-related pain through the activation of α7 nAChRs.

Ecological and Inter Species Roles of Anabasine and Its Derivatives

Role of Anabasine (B190304) in Plant Defense Mechanisms

The presence of anabasine and its derivatives in plants is a key component of their chemical defense strategy against a variety of herbivores.

In several Nicotiana species, anabasine contributes to the plant's defense against insect herbivores. While nicotine (B1678760) is often the most abundant alkaloid, anabasine and nornicotine (B190312) can be even more toxic to many insects. plos.org For instance, in the African tobacco, Nicotiana africana, anabasine is the second most abundant leaf alkaloid after nornicotine. plos.org Studies have shown that physical damage to the leaves of Nicotiana species can induce higher levels of alkaloids, not only in the leaves but also in the flowers and nectar, thereby enhancing the plant's defense against herbivores. plos.org This induced production of alkaloids, including anabasine, can negatively impact the growth of insect larvae that feed on these plants. plos.org

The effectiveness of these chemical defenses is highlighted by the fact that plants with reduced nicotine production are significantly more susceptible to damage from a variety of native herbivores. nih.gov This underscores the critical role of the entire alkaloid profile, including anabasine, in protecting the plant. nih.gov The anti-herbivore properties of these compounds are so potent that nicotine was one of the first chemicals utilized in agricultural insecticides. plos.org

Anabasine is a key component of the secondary metabolite profile in many Nicotiana species. mdpi.com Alkaloids, including anabasine, are major secondary metabolites in this genus, and their presence and concentration vary between different species. mdpi.com In Nicotiana glauca (tree tobacco), for example, anabasine is the predominant alkaloid. researchgate.net The biosynthesis of these alkaloids occurs primarily in the roots and they are then transported to the leaves via the xylem. mdpi.com

Anti-herbivore Properties in Nicotiana Species

Anabasine in Insect Chemical Ecology

The toxic properties of anabasine make it a significant factor in the chemical ecology of insects, both as a natural defense mechanism of plants and as a potential bio-insecticide.

Anabasine has demonstrated notable insecticidal activity against a range of agricultural pests. It has been shown to be particularly effective against aphids and the larvae of lepidopterous insects like Pieris rapae. researchgate.netresearchgate.net In laboratory bioassays, anabasine exhibited significant toxicity to Pieris rapae larvae. researchgate.net Historically, anabasine sulfate (B86663) was used as a botanical insecticide. researchgate.net

Research has indicated that anabasine sulfate solutions, especially when combined with other substances like soap, are effective against aphids. govinfo.gov Dust formulations of anabasine sulfate have also shown high efficacy against aphids, comparable to standard nicotine dusts. govinfo.gov The insecticidal potential of anabasine has been recognized for its effectiveness in minute concentrations, suggesting its utility in insect traps as a natural insecticide. researchgate.net

| Pest Species | Form of Anabasine | Observed Effect |

| Pieris rapae (larvae) | Anabasine, Alkaloid Extract | Toxic, with a median effective concentration of 0.572 mg per larva for anabasine. researchgate.net |

| Aphids | Anabasine Sulfate Solution | Effective when used with soap. govinfo.gov |

| Aphids | Anabasine Sulfate Dust | 100% mortality on the day of application with certain carriers. govinfo.gov |

The insecticidal action of anabasine is primarily due to its neurotoxic effects. researchgate.net Like nicotine, anabasine acts on the central nervous system of insects. epa.gov These alkaloids are agonists of nicotinic acetylcholine (B1216132) receptors (nAChRs). researchgate.netals-journal.com By binding to these receptors, they mimic the action of the neurotransmitter acetylcholine. nih.gov

This interaction leads to the overstimulation of the nervous system, causing rapid twitching of voluntary muscles, which eventually leads to paralysis and death. epa.gov Specifically, these compounds cause an irreversible blockage of the postsynaptic nAChRs. epa.gov The disruption of the normal transmission of nerve impulses is the fundamental mechanism behind the toxicity of anabasine and related alkaloids to insects. epa.gov

The presence of secondary metabolites like alkaloids in floral nectar can play a complex role in pollinator-plant interactions. researchgate.netnih.govunibo.it While high concentrations of these compounds can be toxic or repellent to some flower visitors, they can also serve to filter out less effective pollinators or nectar robbers. researchgate.net

In some Nicotiana species, leaf damage has been shown to increase alkaloid concentrations in the nectar. plos.org However, in a study on Nicotiana africana, the nectar remained free of the measured alkaloids (nornicotine, anabasine, and nicotine) even after simulated herbivory, suggesting that in this species, pollinators are not deterred by the plant's chemical defenses. plos.org The chemical composition of nectar, including the presence or absence of compounds like anabasine, appears to be adapted to the specific physiological needs and preferences of the plant's mutualistic pollinators. nih.gov The interaction between nectar chemistry and pollinators is a critical area of research for understanding the co-evolution of plants and their animal partners. datadryad.org

Mechanisms of Insect Toxicity (e.g., neurotoxic effects)

Ecological Distribution and Accumulation

Anabasine, a pyridine (B92270) alkaloid, and its derivatives are naturally occurring compounds found predominantly in plants of the Nicotiana genus. wikipedia.orgnih.gov Their presence and concentration within these plants are not uniform, varying significantly based on the specific plant part, its developmental stage, and environmental conditions. nih.govresearchgate.net The ecological role of these alkaloids is largely defensive, protecting the plant against herbivores and pathogens. nih.gov

Anabasine Content Variation in Different Plant Parts and Stages

The accumulation of anabasine is a dynamic process, influenced by both genetic and developmental factors. nih.govnih.gov Research has shown that the distribution of anabasine is not homogenous throughout the plant, with concentrations differing between roots, leaves, and flowers. researchgate.netplos.org

The primary site of nicotine biosynthesis, a related alkaloid, is the roots, from where it is transported to the shoots. nih.gov Anabasine biosynthesis also involves precursors from the lysine (B10760008) pathway. researchgate.netjst.go.jp While anabasine is often a minor alkaloid in many tobacco species like Nicotiana tabacum, where it is found in very low amounts compared to nicotine, its concentration can be significantly higher in other species. wikipedia.orgnih.gov For instance, anabasine is the principal alkaloid in Nicotiana glauca (tree tobacco). wikipedia.orgresearchgate.net In N. glauca, anabasine content can reach up to 1.1% in leaves and 1.2% in fruits. researchgate.net